2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide
CAS No.:
Cat. No.: VC17502460
Molecular Formula: C34H49N5O2
Molecular Weight: 559.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H49N5O2 |
|---|---|
| Molecular Weight | 559.8 g/mol |
| IUPAC Name | 2-(4-acetylanilino)-N,N-bis(3-methylbutyl)-3-(3-piperidin-1-ylpropyl)benzimidazole-5-carboxamide |
| Standard InChI | InChI=1S/C34H49N5O2/c1-25(2)16-22-38(23-17-26(3)4)33(41)29-12-15-31-32(24-29)39(21-9-20-37-18-7-6-8-19-37)34(36-31)35-30-13-10-28(11-14-30)27(5)40/h10-15,24-26H,6-9,16-23H2,1-5H3,(H,35,36) |
| Standard InChI Key | CXGYZUHRSDOJIS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN(CCC(C)C)C(=O)C1=CC2=C(C=C1)N=C(N2CCCN3CCCCC3)NC4=CC=C(C=C4)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecule features a benzimidazole core substituted at positions 1, 2, and 6. Key structural components include:
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1-position: A 3-(piperidin-1-yl)propyl chain introducing basicity via the tertiary amine.
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2-position: A 4-acetylphenylamino group contributing aromatic and hydrogen-bonding motifs.
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6-position: An N,N-diisopentyl carboxamide moiety enhancing lipophilicity.
The molecular formula is C₃₄H₄₉N₅O₂ , with a calculated molecular weight of 559.8 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 559.8 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | Protected from moisture/air | |
| Hazard Classification | Not classified |
Stereochemical Considerations
While 2D structural data confirms connectivity , the absence of crystallographic or NMR-based 3D conformational analysis in available literature necessitates caution in interpreting stereospecific interactions.
Synthetic Pathways and Analytical Characterization
Reported Synthesis
Though explicit synthetic protocols remain undisclosed in public domain sources, retrosynthetic analysis suggests:
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Benzimidazole core formation via Phillips-Ladenburg cyclization of o-phenylenediamine derivatives.
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N-alkylation at position 1 using 3-(piperidin-1-yl)propyl halides under basic conditions .
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Carboxamide installation at position 6 via coupling of 6-carboxylic acid precursors with diisopentylamine .
Analytical Data
Key characterization milestones include:
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Mass spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 560.3 .
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Chromatographic purity: Reverse-phase HPLC (C18 column) with retention time dependent on mobile phase .
Research Applications and Future Directions
Cheminformatics Utility
The compound’s presence in ChEMBL enables:
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QSAR modeling: As training data for multi-target machine learning .
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Scaffold hopping: Benzimidazole core as a template for library design .
Unmet Research Needs
Critical knowledge gaps requiring investigation:
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In vitro profiling: Kinase panel screening.
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In vivo PK studies: Oral bioavailability assessment.
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Crystallography: Target-bound structure determination.
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